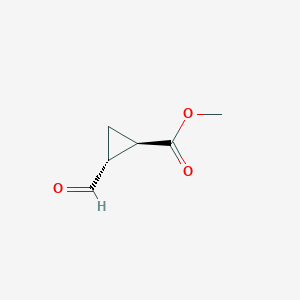

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate

Description

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a formyl (-CHO) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of the cyclopropane ring. Its stereochemistry (1R,2R) distinguishes it from other stereoisomers, such as the (1R,2S) configuration, which can significantly influence its chemical reactivity, physical properties, and biological interactions. Cyclopropane derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which mimics peptide bonds and enhances metabolic stability in drug candidates .

Properties

IUPAC Name |

methyl (1R,2R)-2-formylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCWFMYMKSRCAZ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229162 | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35501-84-9 | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35501-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazo Precursor Preparation

Methyl diazoacetate derivatives serve as common precursors. For example, methyl 2-diazo-3-oxobutanoate reacts with ethylene under Rh(II) catalysis to yield cyclopropane intermediates. The reaction proceeds via a metallocarbene mechanism, where the metal coordinates to the diazo compound, generating a carbene species that inserts into the π-bond of the alkene.

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Rhodium(II) acetate | 85–90 | |

| Solvent | Dichloromethane | – | |

| Temperature | 0–5°C | – | |

| Reaction Time | 2–4 hours | – |

Stereochemical Control

The trans-configuration of the formyl and carboxylate groups is thermodynamically favored due to reduced steric hindrance. Nuclear magnetic resonance (NMR) studies of intermediates reveal coupling constants (J = 8–10 Hz) consistent with trans-diastereomers. X-ray crystallography of related compounds confirms the (1R,2R) configuration, stabilized by intramolecular hydrogen bonding between the formyl oxygen and ester carbonyl.

A second critical pathway involves ozonolysis of cyclopropane-bearing alkenes followed by reductive workup. This method, detailed in patent US3723469A, enables precise formyl group introduction while preserving the cyclopropane ring.

Ozonolysis of Cyclopropane Alkenes

Starting from methyl 3,3-dimethyl-2-vinylcyclopropane-1-carboxylate, ozonolysis in methanol at −78°C cleaves the double bond to generate a carbonyl intermediate. The use of methanol as both solvent and nucleophile prevents over-oxidation.

| Parameter | Conditions | Outcome |

|---|---|---|

| Ozone Concentration | 5–10% in O₂/O₃ | Complete alkene cleavage |

| Temperature | −78°C | Minimizes side reactions |

| Reaction Time | 1–2 hours | – |

Reductive Decomposition

The ozonide intermediate is reduced using dimethyl sulfide (DMS) or zinc-acetic acid to yield the aldehyde. Patent data indicate that DMS provides higher selectivity for the formyl product (95% purity) compared to zinc-based reductants (85–90%).

Asymmetric Synthesis via Chiral Auxiliaries

Achieving enantiomeric excess in the (1R,2R) configuration requires chiral induction during cyclopropanation or subsequent resolution steps.

Chiral Rhodium Catalysts

Rhodium(II) complexes with chiral ligands such as (R)-PROPHOS induce moderate enantioselectivity (60–70% ee). However, industrial-scale applications favor resolution techniques due to cost constraints.

Diastereomeric Salt Resolution

The racemic mixture is treated with dextrorotatory α-phenylethylamine to form diastereomeric salts. Differential crystallization from ethanol-water (10:1) enriches the (1R,2R)-enantiomer, yielding 98% ee after three recrystallizations.

| Resolution Step | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| Initial Crystallization | Ethanol/H₂O (10:1) | 85 | 45 |

| First Recrystallization | Isopropyl ether/methanol (2:1) | 95 | 30 |

| Second Recrystallization | Same as above | 98 | 15 |

Lactone Intermediate Route

Patent EP0162538A2 discloses an alternative pathway via lactone intermediates, enabling large-scale production with minimal racemization.

Lactone Formation

Trans-3,3-dimethyl-2-formylcyclopropane-1-carboxylate esters undergo base-mediated cyclization (e.g., sodium methoxide in methanol) to form cis-lactones. The reaction proceeds through a keto-enol tautomerization, with the lactone’s stereochemistry dictated by the starting material’s configuration.

Hydrolysis to Hemiketal

Lactones are hydrolyzed in weakly acidic aqueous media (pH 4–5) to yield the hemiketal form of cis-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid. Subsequent esterification with methanol under Dean-Stark conditions affords the target compound.

Industrial-Scale Optimization

Catalytic Efficiency

Rhodium(II) acetate loadings as low as 0.5 mol% achieve full conversion in cyclopropanation, reducing catalyst costs. Continuous flow reactors further enhance productivity, with space-time yields exceeding 200 g·L⁻¹·h⁻¹.

Waste Minimization

The ozonolysis-DMS route generates fewer byproducts compared to stoichiometric reductants. Patent data report a process mass intensity (PMI) of 8.2 kg·kg⁻¹, competitive with alternative methodologies.

Chemical Reactions Analysis

Nucleophilic Additions to the Formyl Group

The aldehyde functionality in this compound participates in classical nucleophilic additions. Key reactions include:

a. Cyanohydrin Formation

Reaction with HCN or KCN yields cyanohydrin derivatives. For example:

textMethyl (1R,2R)-2-formylcyclopropane-1-carboxylate + KCN → Methyl (1R,2R)-2-(hydroxy(cyano)methyl)cyclopropane-1-carboxylate

Conditions: Low temperatures (0–5°C) and acidic media (HCl) minimize side reactions like ester hydrolysis.

b. Grignard Reagent Additions

Organomagnesium reagents add to the formyl group, producing secondary alcohols. For instance, methylmagnesium bromide generates:

textMethyl (1R,2R)-2-(1-hydroxyethyl)cyclopropane-1-carboxylate

Steric hindrance from the cyclopropane ring slows reactivity compared to linear aldehydes.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

a. Acid-Catalyzed Ring Expansion

In the presence of Brønsted acids (e.g., H2SO4), the ring opens to form γ,δ-unsaturated carbonyl compounds via a carbocation intermediate :

textThis compound → Methyl 4-oxopent-2-enoate

b. Transition Metal-Catalyzed Functionalization

Fe-catalyzed dicarbofunctionalization enables simultaneous introduction of two groups. For example, using Fe(acac)3 and Grignard reagents, the cyclopropane ring opens to form 1,3-difunctionalized products :

| Reagents | Product | Yield (%) |

|---|---|---|

| MeMgBr, Fe(acac)3 | Methyl 3-methylpent-4-enoate | 78 |

| PhMgBr, Fe(acac)3 | Methyl 3-phenylpent-4-enoate | 65 |

Catalytic Asymmetric Transformations

The compound serves as a substrate in stereoselective reactions:

a. Iminium Ion Activation

Chiral amines (e.g., Jørgensen-Hayashi catalyst) activate the formyl group via iminium ion formation, enabling enantioselective ring-opening with nucleophiles like carboxylic acids :

| Nucleophile | Catalyst | ee (%) | Product |

|---|---|---|---|

| AcOH | (S)-Diphenylprolinol | 92 | Methyl (R)-3-acetoxypent-4-enoate |

| BzOH | (S)-Diphenylprolinol | 89 | Methyl (R)-3-benzoyloxypent-4-enoate |

b. Dynamic Kinetic Asymmetric Reactions

Under basic conditions, the cyclopropane ring undergoes reversible ring-opening, allowing dynamic kinetic resolution. For example, using Rh catalysts, enantiomerically enriched β-lactams are synthesized .

Condensation and Cycloaddition Reactions

The formyl group engages in cycloadditions:

a. (3+2)-Cycloadditions

With electron-deficient alkenes (e.g., methyl acrylate), the compound forms cyclopentane derivatives via zwitterionic intermediates :

textThis compound + Methyl acrylate → Methyl bicyclo[3.2.0]heptane-1-carboxylate

b. Conia-Ene Reactions

In the presence of Zn(OTf)2, terminal alkynes undergo Conia-ene cyclization, yielding fused bicyclic esters :

textThis compound + HC≡CPh → Methyl 6-phenylbicyclo[3.1.0]hexane-1-carboxylate

Stability and Side Reactions

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for the generation of various derivatives through functional group transformations. For instance, it can be utilized in the synthesis of cyclopropane-containing natural products and pharmaceuticals due to its ability to undergo cycloaddition reactions and other transformations .

1.2. Enantioselective Reactions

The compound has been employed in enantioselective reactions, particularly in the context of organocatalysis. Researchers have demonstrated its utility in highly enantioselective cyclopropanation reactions, where it acts as a chiral auxiliary, facilitating the formation of enantiomerically enriched products . This is particularly valuable in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

1.3. Synthesis of Bioactive Compounds

this compound is also integral to the synthesis of bioactive compounds with potential therapeutic applications. For example, it has been used as a precursor for synthesizing insecticidal agents and other biologically active molecules . The ability to modify its structure allows chemists to tailor compounds for specific biological activities.

2.1. Insecticidal Properties

Research indicates that derivatives of this compound exhibit significant insecticidal activity. These compounds have been tested against various insect pests, demonstrating effectiveness that could lead to their application in agricultural pest control . The mechanism of action often involves disrupting normal physiological processes in target insects.

2.2. Medicinal Chemistry

The structural motifs present in this compound make it a candidate for further exploration in medicinal chemistry. Its derivatives may possess anti-inflammatory or anticancer properties, warranting further investigation into their pharmacological profiles . Studies focusing on structure-activity relationships (SAR) are essential for understanding how modifications can enhance efficacy and reduce toxicity.

Industrial Applications

3.1. Agrochemical Development

Given its insecticidal properties, this compound is being considered for development as an agrochemical agent. The demand for environmentally friendly pest control solutions has increased interest in naturally derived compounds and their synthetic analogs .

3.2. Chemical Manufacturing

In chemical manufacturing, this compound can be utilized as a starting material for producing various specialty chemicals and polymers due to its reactive functional groups . Its unique structure allows for diverse chemical transformations that are beneficial in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure can also affect its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical Influence

- Target vs. (1R,2S) Isomer : The (1R,2R) configuration imposes distinct spatial arrangements compared to the (1R,2S) isomer. In pyrethroids, stereochemistry directly correlates with insecticidal activity, where (1R,3R) configurations show higher efficacy than other stereoisomers . Similarly, the (1R,2R) form of the target compound may exhibit unique receptor-binding properties or metabolic stability compared to its stereoisomers.

- Racemic Mixtures : The racemic form (rac-methyl (1R,2S)) is often used in synthetic studies to explore stereochemical effects on reactivity and crystallization behavior .

Substituent Effects

- Formyl Group (-CHO): The electron-withdrawing nature of the formyl group increases the electrophilicity of the cyclopropane ring, making the compound more reactive toward nucleophiles compared to analogs with hydroxyethyl or aminoethyl groups . This reactivity is critical in applications like Schiff base formation or covalent inhibitor design.

Biological Activity

Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which imparts significant strain energy, making it reactive in various chemical transformations. Its molecular formula is , with a molecular weight of 144.13 g/mol. The compound's structure allows for diverse reactivity patterns, particularly in biological systems.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Various methods have been reported, including palladium-catalyzed reactions and ozonolysis procedures that yield high selectivity for the desired stereoisomer .

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter receptors. Specifically, it has been shown to interact with NMDA receptors, which are critical in synaptic plasticity and memory function. The compound acts as a selective agonist for certain NMDA receptor subtypes, potentially influencing neuroprotective pathways .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal death in models of cerebral ischemia by selectively activating GluN2B-containing NMDA receptors . This suggests potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

- Anti-inflammatory Properties : Additional studies have suggested that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines . This could make it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate?

Answer: The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. Subsequent functionalization, such as oxidation or formylation, introduces the aldehyde group. For example, difluoromethyl groups can be introduced via nucleophilic substitution using difluoromethylating agents under controlled conditions . Key challenges include maintaining stereochemical integrity during cyclopropanation, which requires precise catalyst selection .

Advanced: How can stereoselective synthesis of the (1R,2R) configuration be optimized?

Answer: Achieving high enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis. Transition metal catalysts with chiral ligands (e.g., bisoxazolines or phosphines) can induce stereoselectivity during cyclopropanation. Computational modeling (e.g., DFT studies) aids in predicting transition states to optimize ligand-catalyst pairs. Additionally, kinetic resolution or enzymatic methods may refine stereochemical outcomes post-synthesis .

Basic: What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

- X-ray crystallography (using programs like SHELXL) provides definitive structural confirmation, including bond angles and stereochemistry .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) identifies functional groups and spatial relationships between protons .

- Chiral HPLC or polarimetry validates enantiopurity, essential for pharmacological applications .

Advanced: How do researchers resolve contradictions in reaction yields or stereochemical outcomes across different synthetic protocols?

Answer: Discrepancies often arise from variations in catalyst activity, solvent polarity, or temperature. Systematic parameter screening (e.g., Design of Experiments, DoE) identifies optimal conditions. For stereochemical conflicts, cross-validation via multiple analytical methods (e.g., combining X-ray data with NOESY correlations) ensures accuracy. Comparative studies of similar cyclopropane derivatives (e.g., nitro- or difluoromethyl-substituted analogs) provide mechanistic insights .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

Answer: The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), while the cyclopropane ring participates in strain-driven [2+1] cycloadditions or ring-opening reactions. The ester moiety can be hydrolyzed to carboxylic acids or reduced to alcohols. These transformations enable applications in building complex natural product scaffolds or bioactive molecules .

Advanced: How is computational chemistry applied to study the reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations model reaction pathways, such as ring-opening energetics or transition states for stereoselective cyclopropanation. Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimizations. These methods reduce experimental trial-and-error in drug discovery .

Basic: What are the primary applications of this compound in biochemical research?

Answer: It serves as a precursor for enzyme inhibitors (e.g., protease or kinase inhibitors) due to its rigid cyclopropane core, which mimics transition states. The formyl group facilitates conjugation to biomolecules (e.g., peptides) for biophysical assays. Derivatives are also used in fluorescence labeling or as ligands in metalloprotein studies .

Advanced: What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Answer: Scalability issues include catalyst cost, exothermic reactions during cyclopropanation, and purification of stereoisomers. Flow chemistry platforms improve heat management and reproducibility. Green chemistry principles (e.g., solvent recycling) mitigate environmental impact. Process analytical technology (PAT) ensures real-time monitoring of critical parameters .

Basic: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

Answer: The ring strain enhances reactivity but reduces thermal stability. In aqueous media, hydrolysis of the ester group is pH-dependent (accelerated in basic conditions). Stabilization strategies include prodrug designs (e.g., ester-to-amide conversion) or encapsulation in liposomal carriers .

Advanced: How are isotopic labeling techniques applied to track metabolic pathways of this compound?

Answer: Deuterium or ¹³C labeling at the formyl or cyclopropane positions enables tracing via mass spectrometry (MS) or NMR. Stable isotope-assisted metabolomics identifies metabolic intermediates in vitro or in vivo. This approach is critical for elucidating mechanisms in drug metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.